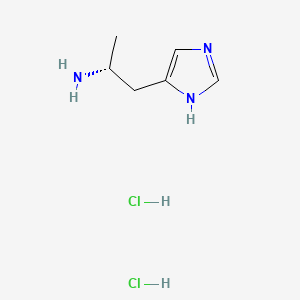

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

Übersicht

Beschreibung

R-(−)-α-Methylhistamine is a histamine H3 receptor agonist with diverse biological activities. It inhibits the release of histamine induced by antidromic electrical stimulation of the sciatic nerve in rats when administered at doses ranging from 0.25 to 2 mg/kg, an effect that can be reversed by the selective histamine H3 receptor antagonist thioperamide. R-(−)-α-Methylhistamine (0.5-50 nmol) inhibits gastric acid secretion in rats when administered intracerebroventricularly but not intravenously. It reduces isolation-induced vocalizations and aggressive behavior in a resident-intruder test in guinea pig pups and mice, respectively. R-(−)-α-Methylhistamine (30 mg/kg) decreases freezing time in a conditioned fear stress test in rats. It also acts synergistically with fentanyl to reduce nociception and plasma extravasation in a mouse model of chronic inflammation induced by complete Freund's adjuvant.

R(-)-alpha-Methylhistamine 2HCl is a potent, selective H3 histamine receptor agonist, crossing the blood-brain barrier and inhibiting histamine synthesis and release.

Wissenschaftliche Forschungsanwendungen

Pharmacology and Drug Development

Histamine plays a crucial role in various physiological functions through its action on histamine receptors. The compound is used to study the pharmacological effects of histamine receptor activation and inhibition. It serves as a model to develop new drugs that can either mimic or block the action of histamine, particularly in conditions like allergies and inflammatory diseases .

Neurotransmitter Research

As a biogenic amine, histamine is also a neurotransmitter in the central nervous system. Research involving ®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride can help understand its role in neurotransmission, synaptic plasticity, and its implications in neurological disorders such as Parkinson’s disease and multiple sclerosis .

Gastrointestinal Function Studies

Histamine is known to stimulate gastric acid secretion. The compound is used in research to explore the regulatory mechanisms of gastric secretion, which has implications for the treatment of conditions like peptic ulcers and acid reflux disease .

Immunology

Histamine has an established role in immune response modulation. This compound is utilized in immunological studies to investigate how histamine interacts with immune cells and influences immune responses, which is vital for developing treatments for autoimmune diseases and allergies .

Cardiovascular Research

The effects of histamine on heart rate and blood vessel dilation are significant. Research using this compound can contribute to understanding the cardiovascular effects of histamine, which is important for treating conditions like shock and heart failure .

Dermatological Applications

Histamine is involved in skin reactions and inflammation. Studies with ®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride can help in understanding conditions like urticaria and other dermatological disorders where histamine plays a key role .

Wirkmechanismus

Target of Action

The primary targets of ®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride, also known as Histamine, R(-)-alpha-methyl-, dihydrochloride, are the histamine receptors, specifically the H1 and H2 receptors . These receptors are G-protein-coupled receptors found in various locations in the body .

Biochemical Pathways

Histamine is involved in the inflammatory response and has a central role as a mediator of itching . As part of an immune response to foreign pathogens, histamine is produced by basophils and by mast cells found in nearby connective tissues . Histamine increases the permeability of the capillaries to white blood cells and some proteins, to allow them to engage pathogens in the infected tissues .

Pharmacokinetics

It is known that histamine nτ methyl-transferase plays an important role in the metabolism of histamine . Inhibition of this enzyme has been shown to result in an in vitro and in vivo increase in the bronchoconstriction potential of histamine .

Eigenschaften

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHCNQFUWDFPCW-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

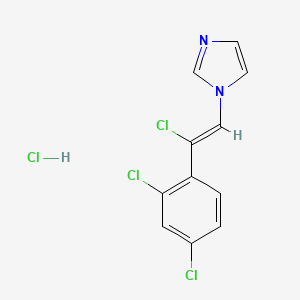

Canonical SMILES |

CC(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873405 | |

| Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride | |

CAS RN |

75614-89-0 | |

| Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)(-)-α-Methylhistamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

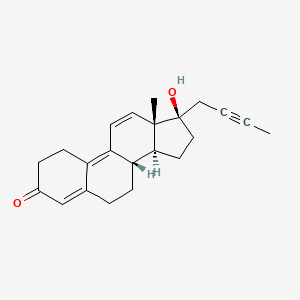

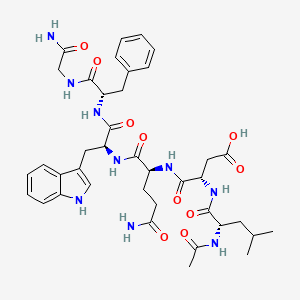

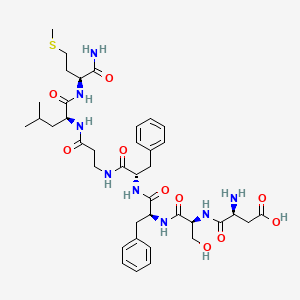

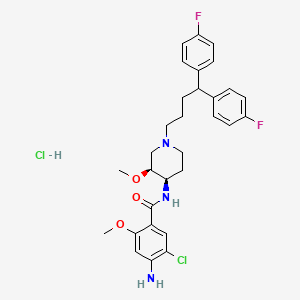

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)

![8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1678725.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)